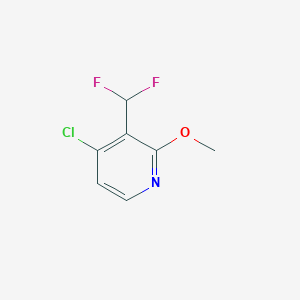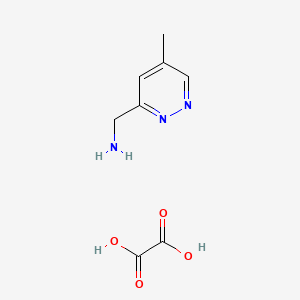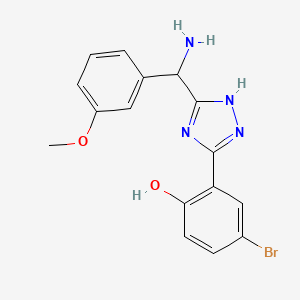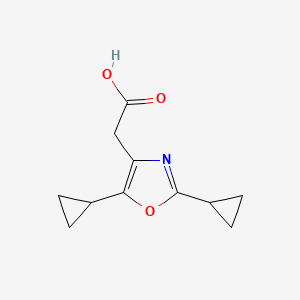
N-(2-Bromophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Bromophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, cyano, and phenyl groups attached to a pyridine ring. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of Functional Groups: Bromine, chlorine, and cyano groups are introduced through halogenation and nitrile formation reactions.
Thioether Formation: The final step involves the formation of the thioether linkage, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Bromophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of halogen groups or the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-Bromophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-(2-Bromophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Bromophenyl)-2-((6-(4-fluorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide
- N-(2-Bromophenyl)-2-((6-(4-methylphenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide
- N-(2-Bromophenyl)-2-((6-(4-nitrophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide
Uniqueness
N-(2-Bromophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl)thio)acetamide stands out due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. The combination of these halogens with the cyano and phenyl groups provides a unique set of properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C26H17BrClN3OS |
|---|---|
Molekulargewicht |
534.9 g/mol |
IUPAC-Name |
N-(2-bromophenyl)-2-[6-(4-chlorophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C26H17BrClN3OS/c27-22-8-4-5-9-23(22)30-25(32)16-33-26-21(15-29)20(17-6-2-1-3-7-17)14-24(31-26)18-10-12-19(28)13-11-18/h1-14H,16H2,(H,30,32) |
InChI-Schlüssel |
ZVORTJCLNNKMSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3Br)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(2-Methoxyphenyl)-5-nitrobenzo[d]oxazole](/img/structure/B11784224.png)

![(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11784237.png)



![2-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11784261.png)

